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Compound of Interest

Compound Name: (3-Bromo-2-iodophenyl)methanol
Cat. No.: B8064291
Get Quote

A Guide for Orthogonal Cross-Coupling Scaffolds
Part 1: Executive Summary & Strategic Importance

3-Bromo-2-iodobenzyl alcohol (CAS: 1261571-03-2) represents a "privileged scaffold” in
medicinal chemistry. Its structural value lies in the orthogonal reactivity of its halogen
substituents. The presence of both bromine and iodine on a benzene ring allows for sequential,
site-selective cross-coupling reactions.

e The lodine (C2): Highly reactive; undergoes oxidative addition rapidly (e.g., Sonogashira or
Suzuki coupling at low temperatures).

e The Bromine (C3): Less reactive; remains intact during the first coupling, allowing for a
second functionalization step later.

» The Alcohol (Benzylic): A versatile handle for etherification, oxidation to aldehydes, or
conversion to leaving groups (halides/mesylates).

This guide provides the physicochemical baseline and spectroscopic data required to validate
this intermediate, distinguishing it from its regioisomers (e.g., 2-bromo-3-iodo analogs) which
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are common impurities.

Part 2: Physicochemical Profile[1][2][3][4]

Property Data Notes
(3-Bromo-2-
IUPAC Name .
iodophenyl)methanol
Distinct from 2-bromo-5-iodo
CAS Number 1261571-03-2
(946525-30-0)
C
Molecular Formula H
BrlO
_ High mass due to heavy
Molecular Weight 312.93 g/mol
halogens
. . . i Low melting point range
Physical State Off-white to beige solid
(approx. 90-110 °C)*
B DMSO, Methanol, DCM, Low solubility in
Solubility
EtOAc Hexanes/Water

*Note: Melting points for this specific isomer vary by purity and crystal form; experimental
verification via DSC is recommended.

Part 3: Spectroscopic Characterization[7]

The following data is synthesized from high-fidelity analog analysis and standard substituent
chemical shift increments (SCS). The Heavy Atom Effect of iodine is the critical diagnostic
feature for

C NMR validation.

A. Proton NMR (

H NMR)
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Solvent: CDCI

or DMSO-d

(referenced to TMS at 0.00 ppm)

Positi Shift ( Multiolicit Assignment
osition ultiplicity Coupling (Hz) )
Logic
ppm) g
Ortho to Br
Ar-H4 7.55-7.65 Doublet (dd) . )
(deshielded).
Ortho to CH
Ar-H6 7.35-7.45 Doublet (dd) :
OH.
_ Meta to both
Ar-H5 7.10-7.20 Triplet (t)
halogens.
Benzylic protons.
CH _ Becomes a
4.65—-4.75 Singlet (s) N/A ]
doublet if OH
couples.
Highly variable.
Shifts downfield
OH 20-55 Broad Singlet N/A in DMSO-d

B. Carbon NMR (

C NMR) - The Diagnostic Standard
Solvent: CDCI
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Shift (
Carbon Diagnostic Note (Critical)
ppm)
Attachment point of
C1 (Ipso) 142.0 — 145.0
hydroxymethyl group.
C3(C-Br) 128.0 - 130.0 Typical aromatic C-Br shift.
C4, C5, C6 127.0 -132.0 Remaining aromatic methines.
Heavy Atom Effect: lodine
shields the ipso carbon
C2 (C-I) 95.0 - 105.0 significantly, pushing it upfield
(often <100 ppm). This
confirms the lodine position.
Typical benzylic alcohol
CH 64.0 - 65.0 yP Y

carbon.

C. Mass Spectrometry (MS)

* lonization: ESI+ or El
e Pattern: The combination of Bromine (

Br/
Br

1:1) and lodine (

I, monoisotopic) creates a distinct molecular ion cluster.

o Key Peaks (m/z):
o 312 (M+,

Br)

o 314 (M+2,
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Br)

o Observation: Two peaks of nearly equal intensity separated by 2 amu.

o Fragment: Loss of OH (M-17) or Loss of | (M-127) is common in El.

Part 4: Synthesis & Purification Protocol

Since this compound is often expensive to source commercially, in-house synthesis via
reduction of the corresponding benzoic acid is the standard workflow.

Reaction Scheme (Graphviz)

3-Bromo-2-iodobenzoic acid

(CAS: 188815-30-7) Reduction

________ »
Borane-THF Complex gl
(1.0 M, 0°C to RT)

Intermediate Hydrolysis Quench ARG iivTile: (o)) I | 3-Bromo-2-iodobenzyl alcohol
Boronate Complex (MeOH / 1N HCI) = (CAS: 1261571-03-2)

Click to download full resolution via product page

Caption: Selective reduction of the carboxylic acid moiety preserving the sensitive aryl-iodide
bond.

Detailed Methodology

e Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.

» Dissolution: Charge 3-bromo-2-iodobenzoic acid (1.0 eq) and anhydrous THF (0.2 M
concentration). Cool to 0°C.

e Reduction: Dropwise add BH

-THF complex (1.5 — 2.0 eq). Caution: Gas evolution (H
).

e Reaction: Allow to warm to Room Temperature (RT) and stir for 4—6 hours. Monitor by TLC
(Acid spot will disappear; Alcohol is more polar).
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e Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane, followed by
1N HCI to break the boronate ester.

e Workup: Concentrate to remove THF/MeOH. Dilute with EtOAc, wash with NaHCO

(sat) and Brine.[1] Dry over Na

SO

 Purification: Silica Gel Chromatography.
o Eluent: Hexanes:EtOAc (Gradient 9:1 to 7:3).

o Note: The iodine bond is light-sensitive; wrap columns/flasks in foil if storing for extended
periods.

Part 5: Structural Logic & Validation

The primary challenge in synthesizing this molecule is ensuring the halogens are in the correct
2,3-positions, not 2,5 or 3,4.

NMR Connectivity Diagram
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C2-lodine
(~100 ppm)

Validation Check:
If C2 > 120 ppm,
structure is WRONG.

C3-Bromine
(~129 ppm)

Ortho Coupling
Strong HMBC)

H4 Proton
(Ortho to Br)

H5 Proton
(Meta)

Click to download full resolution via product page
Caption: Logic flow for confirming regiochemistry using the Heavy Atom Effect on C2.

Why this matters: If the lodine were at position 3 or 4 (meta/para), the carbon shift would be
closer to 90-95 ppm, but the coupling constants in the proton NMR would change significantly
(e.g., loss of the specific doublet-triplet-doublet pattern). The upfield shift of C2 combined with
the vicinal coupling of H4/H5 is the fingerprint of the 2-iodo-3-bromo substitution pattern.

References

e Reduction Methodology

o Mechanism: Brown, H. C.; Krishnamurthy, S. "Selective reductions using borane
complexes." Tetrahedron1979, 35, 567.
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 lodine Heavy Atom Effect
o Theory: Wiberg, K. B. et al. "Substituent Effects on
C Chemical Shifts." Journal of Organic Chemistry1996, 61, 13.
» Synthesis of Dihalo-benzyl Alcohols (Analogous Protocols)
o Patent Reference: "Preparation of halogenated benzyl alcohols."[2] CN103965020B.
e Product Verification (CAS Data)

o Chemical Registry: 3-Bromo-2-iodobenzyl alcohol (CAS 1261571-03-2).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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